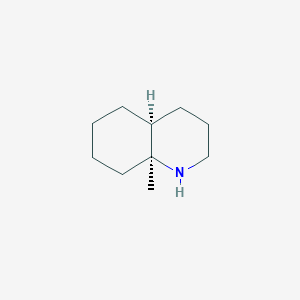

(4aS,8aS)-8a-Methyldecahydroquinoline

Description

Foundational Significance of Decahydroquinoline (B1201275) Ring Systems in Organic Chemistry

The decahydroquinoline ring system is of fundamental importance in organic chemistry due to its rigid, three-dimensional structure which serves as a valuable scaffold for the synthesis of complex molecules. nih.govacs.org Its saturated nature allows for a variety of stereochemical arrangements, making it an excellent model for studying conformational analysis and stereoselective synthesis. rsc.orgchemistrysteps.com The development of synthetic methodologies to construct and functionalize this ring system has been a significant area of research, leading to innovative strategies in asymmetric catalysis and biomimetic synthesis. nih.govacs.org

Ubiquitous Presence of Decahydroquinoline Scaffolds in Bioactive Natural Products

The decahydroquinoline core is a privileged scaffold found in numerous biologically active natural products, particularly alkaloids. nih.gov These compounds are isolated from diverse natural sources, including amphibians, plants, and marine organisms, and they exhibit a wide range of pharmacological activities. nih.gov For instance, certain poison frog alkaloids with a decahydroquinoline structure have shown activity on the nervous system. nih.gov The structural diversity and biological relevance of these natural products continue to inspire synthetic chemists and drive drug discovery efforts. mdpi.com

Table 1: Examples of Bioactive Natural Products Containing the Decahydroquinoline Scaffold

| Compound Name | Natural Source | Noted Biological Relevance |

|---|---|---|

| Pumiliotoxin C (cis-195A) | Poison Frogs (Dendrobates pumilio) | Potent modulator of voltage-gated sodium channels. nih.govnih.gov |

| Cylindricines | Marine Tunicates (Clavelina cylindrica) | Cytotoxic activity. nih.gov |

| Lepadiformine | Marine Tunicates (Clavelina lepadiformis) | Cytotoxic and anti-proliferative effects. nih.gov |

| Myrioxazine A | Myrioneuron alkaloids | Relevant for its unique structural features. nih.govnih.gov |

| Lycopodium Alkaloids | Clubmosses (Lycopodium species) | Wide range of bioactivities, including acetylcholinesterase inhibition. nih.gov |

Stereochemical Nuances of Decahydroquinoline Derivatives

The stereochemistry of the decahydroquinoline system is complex and crucial to its function and properties. The presence of multiple chiral centers and the nature of the ring fusion give rise to a rich variety of stereoisomers. researchgate.netwikipedia.orgbritannica.com

Like its carbocyclic analog, decalin, the decahydroquinoline ring system can exist as two primary diastereomers based on the stereochemistry at the ring junction: cis-fused and trans-fused. sparknotes.comchemistrysteps.com This isomerism is determined by the relative orientation of the substituents (typically hydrogen atoms) at the two bridgehead carbons (C-4a and C-8a). youtube.com

In trans-decahydroquinoline (B8913) , the hydrogens at the bridgehead carbons are on opposite sides of the ring system. This configuration results in a relatively flat and rigid structure that is conformationally "locked," meaning it cannot undergo a ring flip. masterorganicchemistry.comyoutube.com

In cis-decahydroquinoline (B84933) , the bridgehead hydrogens are on the same side of the ring system, leading to a bent, V-shape. youtube.com This isomer is conformationally flexible and can undergo a ring flip, interconverting between two equivalent chair-chair conformations. rsc.orgchemistrysteps.com

Generally, the trans-fused isomer is thermodynamically more stable than the cis-fused isomer due to the absence of certain steric interactions present in the bent cis structure. youtube.commasterorganicchemistry.com

Table 2: Comparison of Cis- and Trans-Decahydroquinoline Isomers

| Feature | cis-Decahydroquinoline | trans-Decahydroquinoline |

|---|---|---|

| Bridgehead H Atoms | Same side of the ring | Opposite sides of the ring |

| Overall Shape | Bent / V-shaped | Relatively flat |

| Conformational Flexibility | Flexible (can undergo ring flip) | Rigid (conformationally locked) |

| Relative Stability | Generally less stable | Generally more stable |

When substituents are introduced onto the decahydroquinoline ring, the number of possible stereoisomers increases significantly. britannica.com A substituted decahydroquinoline can exist as multiple diastereomers (like the fundamental cis/trans isomers) and, if the molecule is chiral, as a pair of enantiomers for each diastereomeric form. wikipedia.orgkhanacademy.org

The precise three-dimensional arrangement of these substituents is critical, as different stereoisomers of a bioactive molecule can have vastly different pharmacological effects. libretexts.org This has driven the development of highly sophisticated enantioselective and diastereoselective synthetic methods to access single, pure stereoisomers of decahydroquinoline derivatives for biological evaluation. nih.govnih.gov

Contextualizing (4aS,8aS)-8a-Methyldecahydroquinoline within the Broader Decahydroquinoline Class

The specific compound (4aS,8aS)-8a-Methyldecahydroquinoline is defined by several key structural features. The "(4aS,8aS)" designation indicates a cis-fused ring system. The "8a-Methyl" signifies that a methyl group replaces the hydrogen atom at the C-8a bridgehead position, which is adjacent to the nitrogen atom.

This substitution is particularly significant as it creates a quaternary stereocenter at the C-8a position. nih.gov An aza-quaternary stereocenter (a quaternary carbon bonded to a nitrogen atom) is a structural feature found in a number of complex alkaloids, including the cylindricine family. nih.govnih.gov The construction of such sterically congested centers is a formidable challenge in organic synthesis. acs.orgnih.govacs.org

Synthetic strategies to access enantiopure decahydroquinolines with substituents at the C-8a position often employ chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome. nih.govnih.gov For example, the reaction of a chiral precursor with a Grignard reagent can lead to the formation of cis-decahydroquinolines bearing a C-8a aza-quaternary stereocenter with high stereoselectivity. nih.gov

The (4aS,8aS)-8a-Methyldecahydroquinoline molecule, therefore, represents a specific, chiral, cis-fused decahydroquinoline. Its structure embodies the stereochemical complexity inherent in this class of compounds and highlights the synthetic challenges associated with the creation of angularly substituted aza-quaternary centers. nih.govacs.org

Structure

3D Structure

Properties

CAS No. |

60166-55-4 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

(4aS,8aS)-8a-methyl-2,3,4,4a,5,6,7,8-octahydro-1H-quinoline |

InChI |

InChI=1S/C10H19N/c1-10-7-3-2-5-9(10)6-4-8-11-10/h9,11H,2-8H2,1H3/t9-,10-/m0/s1 |

InChI Key |

IBRNMLKRLGOCOQ-UWVGGRQHSA-N |

Isomeric SMILES |

C[C@]12CCCC[C@H]1CCCN2 |

Canonical SMILES |

CC12CCCCC1CCCN2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for Decahydroquinoline Core Construction

Stereoselective Synthesis of Decahydroquinoline (B1201275) Frameworks

The primary challenge in the synthesis of (4aS,8aS)-8a-Methyldecahydroquinoline lies in the precise control of the stereochemistry at the C4a and C8a bridgehead positions, which define the cis-fusion of the bicyclic system, and the introduction of the angular methyl group at C8a with the correct (S) configuration. The following sections will dissect various methodologies aimed at achieving this stereochemical control.

Enantioselective Methodologies

Establishing the absolute stereochemistry of the target molecule requires the use of enantioselective methods. These strategies introduce chirality into the molecule in a controlled manner, leading to the desired enantiomer.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of decahydroquinoline synthesis, chiral auxiliaries can be employed to control the formation of key stereocenters, which are then used to induce the stereochemistry of the ring fusion.

One conceptual approach involves the use of a chiral auxiliary to direct the alkylation of a precursor that will ultimately form one of the rings of the decahydroquinoline system. For instance, a chiral oxazolidinone auxiliary, popularized by Evans, could be appended to a carboxylic acid derivative of a substituted cyclohexane (B81311). The auxiliary would then direct the stereoselective introduction of a side chain, which, after several transformations, would participate in the cyclization to form the piperidine (B6355638) ring.

A pertinent example, although not for the exact target molecule, is the use of (R)-phenylglycinol as a chiral auxiliary to construct enantiopure decahydroquinolines bearing a C8a aza-quaternary stereocenter. nih.gov In this strategy, a perhydrooxazoloquinoline is formed, and the chiral auxiliary directs the subsequent transformations. nih.gov Reductive removal of the auxiliary then establishes the final stereochemistry at the bridgehead carbon. nih.gov

| Chiral Auxiliary | Precursor Type | Key Reaction | Stereochemical Control |

| (R)-Phenylglycinol | Perhydrooxazoloquinoline | Reaction with Grignard reagents or Michael acceptors | 1,4-asymmetric induction |

| Evans Oxazolidinone | N-acyloxazolidinone | Diastereoselective alkylation | Steric hindrance from the auxiliary |

| Camphorsultam | N-enoylcamphorsultam | Diastereoselective conjugate addition | Steric directing effect of the sultam ring |

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, often mimicking enzymatic transformations. Chiral secondary amines, such as proline and its derivatives, are frequently employed to activate substrates through the formation of chiral enamines or iminium ions.

For the synthesis of the (4aS,8aS)-8a-Methyldecahydroquinoline core, an organocatalytic intramolecular Michael addition could be a key step. A suitably functionalized linear precursor containing a nucleophilic nitrogen and an α,β-unsaturated carbonyl moiety could be cyclized in the presence of a chiral organocatalyst. The catalyst would facilitate the conjugate addition in an enantioselective manner, establishing the stereocenters of the newly formed piperidine ring, which would then dictate the stereochemistry of the subsequent ring fusion.

Recent advances have demonstrated the power of organocatalytic tandem reactions in constructing complex heterocyclic systems. beilstein-journals.org For instance, a domino aza-Michael–aldol (B89426) reaction catalyzed by a chiral amine could be envisioned to construct a highly functionalized octahydroquinoline precursor with high enantioselectivity. beilstein-journals.org Subsequent modifications would then lead to the desired decahydroquinoline.

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of unsaturated bonds. The hydrogenation of quinoline (B57606) and its derivatives to form chiral tetrahydroquinolines is a well-established process. To access the decahydroquinoline core, a subsequent diastereoselective hydrogenation of the remaining unsaturated ring would be necessary.

For the synthesis of (4aS,8aS)-8a-Methyldecahydroquinoline, a potential strategy involves the asymmetric hydrogenation of an 8a-methyl-1,2,3,4,5,6,7,8-octahydroquinoline precursor. The challenge lies in finding a suitable chiral catalyst that can effectively differentiate the two faces of the double bond in the carbocyclic ring. Chiral ruthenium and iridium complexes with ligands such as BINAP and its derivatives have shown high efficacy in the asymmetric hydrogenation of various quinolines. clockss.org The specific substrate, 8a-methyl-octahydroquinoline, would require careful selection of the catalyst and reaction conditions to achieve the desired (4aS,8aS) stereochemistry.

A study on the asymmetric transfer hydrogenation of quinolines using tethered Ru(II) catalysts has shown promising results for the reduction of the heterocyclic ring. rsc.org While this directly addresses the piperidine portion, subsequent diastereoselective reduction of the carbocyclic ring would be required.

| Catalyst System | Substrate Type | Key Transformation | Enantioselectivity (ee) |

| Ru/TsDPEN complex | 2-methylquinoline | Asymmetric hydrogenation | up to 99% ee |

| Ir/diphosphine complexes | Quinolines | Asymmetric hydrogenation | up to 94% ee |

| Tethered Ru(II) catalysts | Quinolines | Asymmetric transfer hydrogenation | Good to excellent ee |

Diastereoselective Control in Decahydroquinoline Formation

Once the initial stereocenters are established, controlling the relative stereochemistry during the formation of the second ring is crucial. This is particularly important for establishing the cis-ring fusion characteristic of the target molecule.

The stereochemical outcome of the ring-closing reaction that forms the decahydroquinoline framework is governed by a combination of steric and electronic factors. The pre-existing stereocenters in the cyclization precursor play a vital role in directing the approach of the reacting centers.

In a diastereoselective intramolecular cyclization, such as an intramolecular Mannich or Michael reaction, the substituents on the existing ring will preferentially adopt a pseudo-equatorial orientation in the transition state to minimize steric interactions. This conformational preference can effectively shield one face of the molecule, forcing the cyclization to occur from the less hindered face and thereby establishing the cis-ring fusion.

A diastereoselective approach to a highly substituted cis-decahydroquinoline (B84933) was achieved via a Knoevenagel condensation followed by an intramolecular lactam formation. sci-hub.boxacs.org The stereochemistry of the substituents was controlled by the cis-substitution of the starting cyclohexene (B86901) ring. sci-hub.boxacs.org This highlights the principle of transferring stereochemical information from a precursor to the final bicyclic system.

Furthermore, the total synthesis of the poison frog alkaloid ent-cis-195A, which shares the decahydroquinoline core, utilized a key stereoselective intramolecular Michael reaction to establish the cis-ring fusion. mdpi.com The stereocenter in the side chain of the cyclohexenone precursor directed the cyclization to afford the desired cis-fused decahydroquinoline. mdpi.com

Directing Substituent Stereochemistry at Key Positions (e.g., C-8a Methyl Group)

The stereocontrolled installation of the C-8a methyl group is a critical challenge in the synthesis of the (4aS,8aS)-8a-Methyldecahydroquinoline scaffold. The steric hindrance imposed by four different carbon substituents at this bridgehead position necessitates highly selective synthetic methods. nih.gov Chiral auxiliaries have proven to be exceptionally effective in directing the stereochemical outcome of reactions that form this quaternary center.

One of the most successful approaches involves the use of phenylglycinol-derived chiral auxiliaries. nih.gov In this strategy, a tricyclic lactam precursor is converted into a perhydrooxazoloquinoline intermediate. This intermediate effectively shields one face of the molecule, compelling incoming electrophiles or nucleophiles to attack from the less hindered face, thereby ensuring high diastereoselectivity. The generation of the aza-quaternary stereocenter at the C-8a position can be accomplished by the addition of organometallic reagents, such as Grignard reagents, to this chiral intermediate. nih.gov The inherent chirality of the auxiliary, derived from (R)-phenylglycinol, guides the reagent to a specific trajectory, leading to the desired (8aS) configuration. Subsequent removal of the chiral auxiliary reveals the enantiomerically pure decahydroquinoline core.

Convergent and Divergent Synthetic Routes

The construction of the decahydroquinoline framework can be approached through both convergent and divergent synthetic plans. Divergent strategies are particularly efficient, allowing for the generation of multiple, structurally distinct analogs from a single, common intermediate. This approach is exemplified by the use of the aforementioned (R)-phenylglycinol-derived perhydrooxazoloquinoline. nih.gov This versatile intermediate serves as a branching point; its reaction with Grignard reagents leads to cis-decahydroquinolines bearing a C-8a aza-quaternary stereocenter, while its reaction with Michael acceptors can ultimately furnish derivatives with a C-4a all-carbon quaternary stereocenter, demonstrating a powerful divergent approach to scaffold diversity. nih.gov

The formation of the fused bicyclic decahydroquinoline system relies on powerful cyclization and annulation reactions that efficiently construct the six-membered rings.

The intramolecular Diels-Alder reaction is a potent strategy for the one-step construction of complex polycyclic systems, including the decahydroquinoline core. This concerted [4+2] cycloaddition involves a molecule containing both a diene and a dienophile, which react to form a bicyclic product with a high degree of stereocontrol. In the context of decahydroquinoline synthesis, an appropriately designed acyclic precursor containing a nitrogen atom within the tether connecting the diene and dienophile can be cyclized. The stereochemistry of the resulting ring fusion and substituents, including the potential for an 8a-methyl group, is dictated by the geometry of the starting triene and the transition state of the cyclization. The aza-Diels–Alder (or Povarov) reaction is a variant that has been applied to the synthesis of quinoline-based molecules and represents a viable, though less documented, pathway to the saturated decahydroquinoline system. escholarship.org

The Robinson annulation is a classic and robust method for the formation of a six-membered ring. wikipedia.org It consists of a tandem sequence beginning with a Michael addition followed by an intramolecular aldol condensation. masterorganicchemistry.comuoc.gr This reaction traditionally uses a ketone and an α,β-unsaturated ketone to create fused carbocyclic systems, such as the Wieland-Miescher ketone. wikipedia.org

For the synthesis of the decahydroquinoline skeleton, this methodology can be adapted by using nitrogen-containing substrates. For instance, an enamine derived from a substituted piperidine can act as the Michael donor. Its conjugate addition to an α,β-unsaturated ketone, such as methyl vinyl ketone, generates a 1,5-dicarbonyl intermediate (or a functional equivalent) that is primed for intramolecular cyclization. The subsequent base- or acid-catalyzed aldol condensation forges the second six-membered ring, yielding the hydroquinoline core. Stereocontrol at the C-8a position can be influenced by the use of chiral catalysts or by pre-existing stereocenters in the piperidine starting material.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Michael Addition | Ketone Enolate + α,β-Unsaturated Ketone | 1,5-Diketone |

| 2 | Aldol Condensation | 1,5-Diketone | β-Hydroxy Ketone |

| 3 | Dehydration | β-Hydroxy Ketone | Cyclohexenone product |

The Mannich reaction and its variants are fundamental tools for C-C bond formation via the reaction of an enolizable carbonyl compound, an aldehyde, and an amine. The Vinylogous Mukaiyama-Mannich Reaction (VMMR) is a modern variant that extends this reactivity. It involves the reaction of an iminium ion with a silyl (B83357) enol ether or a silyloxydiene, which acts as a vinylogous nucleophile, adding at its γ-position.

This reaction is particularly useful for the synthesis of nitrogen-containing heterocycles. researchgate.net For hydroquinoline synthesis, a suitable cyclic iminium ion precursor could be reacted with a silyl dienolate. The regioselective attack from the γ-position of the dienolate onto the iminium ion would establish a key C-C bond, setting the stage for subsequent cyclization to form the quinoline ring system. The use of chiral Lewis acids can render this process asymmetric, providing a potential route to control the stereochemistry of the newly formed centers. While extensively used for indolizidine alkaloid synthesis, its application to (4aS,8aS)-8a-Methyldecahydroquinoline remains a promising but less explored strategy. researchgate.net

As previously introduced, the use of (R)-phenylglycinol as a chiral auxiliary provides a powerful and highly stereoselective route to decahydroquinolines with a defined C-8a stereocenter. nih.gov The strategy begins with the synthesis of a tricyclic lactam, which is converted to its corresponding thiolactam and then reduced to form a key perhydrooxazoloquinoline intermediate. nih.gov This intermediate is a cornerstone for stereoselectively generating the C-8a quaternary center.

The reaction of this chiral template with Grignard reagents proceeds with high diastereoselectivity to install substituents at the C-8a position. For example, the addition of allylmagnesium bromide or ethynylmagnesium bromide occurs cleanly to generate the corresponding C-8a substituted cis-decahydroquinolines. nih.gov This transformation highlights the remarkable ability of the phenylglycinol auxiliary to control the facial selectivity of the reaction, providing a reliable method for establishing the (8aS) configuration. Subsequent cleavage of the auxiliary yields the target enantiopure decahydroquinoline scaffold.

| Reagent | Intermediate | Product Type | Stereochemical Outcome |

| Allylmagnesium bromide | Perhydrooxazoloquinoline | C-8a allylated decahydroquinoline | High diastereoselectivity at C-8a |

| Ethynylmagnesium bromide | Perhydrooxazoloquinoline | C-8a ethynylated decahydroquinoline | High diastereoselectivity at C-8a |

| Michael Acceptors | Perhydrooxazoloquinoline | C-4a substituted decahydroquinoline | High regio- and stereoselectivity |

Key Cyclization and Annulation Reactions

Radical Cyclization Approaches to Decahydroquinoline Skeletons

Radical cyclization reactions offer a powerful and versatile method for the construction of cyclic systems, including the decahydroquinoline framework. These reactions typically proceed through a sequence of selective radical generation, an intramolecular cyclization step, and subsequent quenching of the resulting radical to afford the final product. A notable example is the use of a desymmetrising free-radical cyclisation in the synthesis of a model for the tetracyclic core of the Lycopodium alkaloid, Lycoposerramine A. This approach highlights the potential of radical-mediated strategies in constructing complex polycyclic systems that contain the decahydroquinoline moiety.

In a specific application, the cyclization of an acyclic precursor containing a strategically placed radical precursor and an acceptor moiety can be initiated. For instance, a tin hydride, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can be employed to generate a carbon-centered radical. This radical can then undergo an intramolecular addition to a tethered alkene or alkyne, leading to the formation of the decahydroquinoline ring system. The stereochemical outcome of such cyclizations can often be predicted and controlled by the conformation of the transition state.

Biomimetic Synthesis Inspired by Natural Decahydroquinoline Alkaloid Pathways

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. The biosynthesis of amphibian decahydroquinoline alkaloids is believed to involve the cyclization of 1,5-polycarbonyl precursors. Inspired by this, a straightforward and enantioselective construction of the hydroquinoline ring system has been developed. nih.gov This approach utilizes (R)-phenylglycinol as a chiral latent form of ammonia (B1221849) to react with 1,5-polycarbonyl derivatives, mimicking the key cyclization steps that occur in nature. nih.gov This strategy has been successfully applied to the synthesis of various cis-2,5-disubstituted decahydroquinolines, including the poison frog alkaloid pumiliotoxin C (cis-195A). nih.gov The use of a chiral auxiliary allows for the diastereodivergent synthesis of different stereoisomers, providing access to a range of natural product analogues.

Divergent Synthesis for Accessing Multiple Decahydroquinoline Stereoisomers

Divergent synthesis is a powerful strategy that allows for the generation of a library of structurally related compounds from a single common intermediate. This approach is particularly valuable for the synthesis of decahydroquinoline alkaloids, which often exist as a multitude of stereoisomers. A successful divergent synthesis of several decahydroquinoline-type poison-frog alkaloids, including cis-, 4a-epi-cis-, 2-epi-cis-, and trans-isomers, has been achieved from a known chiral acetate. researchgate.net The key steps in this strategy involve a stereoselective Michael-type conjugate addition reaction and an intramolecular aldol-type cyclization with epimerization. researchgate.net The stereochemical outcome is controlled by the A(1,3) strain in the starting material and stereoelectronic effects. researchgate.net This methodology provides a flexible and efficient route to various decahydroquinoline stereoisomers, facilitating the exploration of their structure-activity relationships. For instance, the total synthesis of ent-cis-195A and cis-211A was accomplished in a divergent manner from a common key intermediate. jcu.edumdpi.com

Total Synthesis of Natural Products Incorporating the Decahydroquinoline Motif

The decahydroquinoline scaffold is a common structural feature in a variety of biologically active natural products. The development of synthetic strategies to construct this core has enabled the total synthesis of numerous complex alkaloids.

Synthesis of Dendrobatid Poison Frog Alkaloids (e.g., cis-195A, cis-195J, cis-211A)

The skin of dendrobatid poison frogs is a rich source of alkaloids, many of which possess a decahydroquinoline core and exhibit potent biological activities. The total synthesis of these alkaloids is crucial for their detailed biological evaluation and for providing access to analogues with potentially improved therapeutic properties.

A notable achievement in this area is the divergent total synthesis of ent-cis-195A and cis-211A. jcu.edumdpi.com Both alkaloids were synthesized from a common key intermediate, showcasing the efficiency of a divergent approach. jcu.edumdpi.com Interestingly, while both alkaloids were isolated from the same species of poison frog, Oophaga (Dendrobates) pumilio, the absolute configuration of their decahydroquinoline nuclei are mirror images of each other. mdpi.com

| Alkaloid | Number of Steps | Overall Yield | Reference |

| ent-cis-195A | 16 | 38% | jcu.edumdpi.com |

| cis-211A | 19 | 31% | jcu.edumdpi.com |

Total Synthesis of Marine Decahydroquinoline Alkaloids (e.g., Cylindricines, Lepadins)

Marine organisms are a prolific source of structurally diverse and biologically active natural products. Among these, the cylindricines and lepadins are two families of alkaloids that feature a decahydroquinoline core.

The cylindricines, isolated from the ascidian Clavelina cylindrica, possess a unique tricyclic framework. The first enantioselective synthesis of (+)-cylindricine B was recently accomplished in five to six steps from commercially available starting materials. rsc.org This synthesis utilized a dearomative retrosynthetic logic and a novel method for generating a congested, cyclic, alpha-tertiary amine center. rsc.org Another approach led to the first total synthesis of (−)-cylindricine H, starting from an (R)-phenylglycinol-derived tricyclic lactam. ub.educhemistryviews.org

The lepadins, first isolated from the tunicate Clavelina lepadiformis, have also been the subject of significant synthetic efforts. An enantioselective total synthesis of (−)-lepadin B was developed, with key steps including an aqueous intramolecular acylnitroso Diels-Alder reaction and a Suzuki cross-coupling reaction to construct the side chain. nih.govacs.org

Synthesis of Lycopodium Alkaloids Featuring Decahydroquinoline Cores (e.g., Cermizine B, Lycoposerramine Z)

Lycopodium alkaloids are a large and structurally diverse group of natural products, many of which exhibit interesting biological activities. A number of these alkaloids, including cermizine B and lycoposerramine Z, contain a decahydroquinoline core.

General Strategies for the Comprehensive Synthesis of Decahydroquinoline Alkaloid Families

The decahydroquinoline framework is a core structural motif in a wide array of natural products, particularly in alkaloids isolated from amphibians and marine organisms. researchgate.netnih.gov These compounds exhibit significant biological activities, which has spurred extensive research into developing efficient and stereoselective synthetic routes to access the broader family of decahydroquinoline alkaloids. researchgate.net General strategies for their comprehensive synthesis are often designed to be flexible and divergent, allowing for the creation of various stereoisomers and substituted analogues from common intermediates. Key approaches include biomimetic synthesis, cycloaddition reactions, cascade reactions, and the use of stereoselective key reactions to control the intricate three-dimensional architecture of the bicyclic system.

Biomimetic and Bio-inspired Approaches

Biomimetic synthesis attempts to replicate the probable biosynthetic pathways that occur in nature. nih.govacs.org This approach can offer a highly efficient and enantioselective route to the decahydroquinoline core. A notable strategy involves the construction of the hydroquinoline ring system from 1,5-polycarbonyl precursors, using a chiral source of nitrogen, such as (R)-phenylglycinol, which acts as a latent form of ammonia. nih.govacs.org This process mimics the key cyclization steps believed to form these alkaloids in amphibians. nih.gov The use of phosphate (B84403) buffers in these syntheses can further simulate physiological conditions, facilitating a one-pot construction of the heterocyclic system under mild conditions. rsc.org

Cycloaddition and Annulation Strategies

Cycloaddition reactions provide a powerful tool for rapidly assembling the bicyclic decahydroquinoline core. The hetero-Diels-Alder reaction, in particular, has been employed as a key step in the synthesis of various poison-frog alkaloids. researchgate.net This strategy involves the reaction of a suitable diene with an imine or its equivalent, which serves as the dienophile, to construct the nitrogen-containing six-membered ring. researchgate.net

Another powerful method is the intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene. This strategy has been featured in a collective synthesis of lepadin marine alkaloids. nih.gov The construction of the cis-fused decahydroquinoline core was achieved through a sequence involving a green oxone-halide oxidation that facilitates both an aza-Achmatowicz rearrangement and the subsequent cycloaddition. nih.gov

Divergent Synthetic Strategies

Divergent synthesis is a highly effective approach for generating a library of related natural products from a single, common intermediate. This is particularly valuable for the decahydroquinoline family, which includes numerous stereoisomers and analogues. researchgate.net A comprehensive strategy can be designed where key stereocenters are established in a common precursor, which is then elaborated through different reaction pathways to yield various family members, including cis-, 4a-epi-cis-, 2-epi-cis-, and trans-decahydroquinoline (B8913) isomers. researchgate.net For example, the total syntheses of ent-cis-195A and cis-211A were achieved in a divergent fashion from a shared key intermediate, highlighting the efficiency of this approach. nih.govmdpi.com

Key reactions that enable such divergent pathways include stereoselective Michael-type conjugate additions and intramolecular aldol-type cyclizations with controlled epimerization. researchgate.net The stereochemical outcome is often governed by conformational control based on steric (A1,3 strain) and stereoelectronic effects in the starting materials and intermediates. researchgate.net

Key Stereoselective Reactions

The precise control of stereochemistry is paramount in the synthesis of decahydroquinoline alkaloids, which can possess multiple stereocenters. Several key reactions are instrumental in achieving high diastereo- and enantioselectivity.

Vinologous Mukaiyama-Mannich Reaction (VMMR): This reaction has been successfully used as the key step in the enantioselective synthesis of the decahydroquinoline alkaloid cis-195J. acs.orgacs.org The VMMR establishes the first two stereogenic centers at the ring fusion with excellent stereocontrol. acs.orgacs.org

Knoevenagel Condensation: This classic reaction can be adapted for a diastereoselective approach to highly substituted cis-decahydroquinolines. nih.gov It allows for the installation of the remaining carbon atoms of the second ring onto a pre-existing substituted cyclohexane derivative. nih.gov

Catalytic Hydrogenation Cascades: One-pot protocols involving catalytic hydrogenation can efficiently produce decahydroquinolines from simpler starting materials. These cascade reactions often exhibit high functional group tolerance and can avoid common side reactions like dehalogenation or debenzylation. researchgate.net

Reductive Cleavage: In syntheses employing chiral auxiliaries, such as those derived from (R)-phenylglycinol, the final removal of the auxiliary is a critical step. The stereoselective reductive cleavage of C-O bonds, for instance using hydrides like DIBAL, can generate the final stereocenter at the C8a position, leading to either cis- or trans-fused systems depending on the reagent used. nih.gov

The table below summarizes various strategic reactions and their application in the synthesis of the decahydroquinoline core.

| Strategic Reaction | Key Reagents/Conditions | Application Example | Outcome/Significance |

| Biomimetic Cyclization | 1,5-Polycarbonyl derivative, (R)-phenylglycinol | Synthesis of cis-2,5-disubstituted decahydroquinolines nih.gov | Enantioselective formation of the hydroquinoline ring system. nih.gov |

| Hetero-Diels-Alder Reaction | Monoactivated dienes, Δ¹-pyrroline | General synthesis of poison-frog alkaloids researchgate.net | Rapid construction of the bicyclic core; selectivity explained by computational studies. researchgate.net |

| Aza-Achmatowicz Rearrangement | Oxone-halide oxidation | Synthesis of the lepadin family core nih.gov | Green chemistry approach to a key intermediate for further cycloaddition. nih.gov |

| Vinologous Mukaiyama-Mannich | Silyl dienol ether, imine, Lewis acid | Enantioselective synthesis of cis-195J acs.orgacs.org | Establishes ring-fusion stereocenters with high diastereo- and enantiocontrol. acs.orgacs.org |

| Divergent Michael/Aldol | Chiral acetate, various electrophiles | Synthesis of cis-, epi-cis-, and trans-isomers researchgate.netresearchgate.net | Access to multiple stereoisomers from a common precursor. researchgate.netresearchgate.net |

| Catalytic Hydrogenation Cascade | Rhodium catalysts, H₂ | One-pot synthesis of substituted decahydroquinolines researchgate.net | Efficient, multi-step synthesis in a single pot with high tolerance for other functional groups. researchgate.net |

These general strategies, often used in combination, provide a robust toolbox for the chemical synthesis of the diverse family of decahydroquinoline alkaloids. They enable not only the total synthesis of the natural products themselves but also the creation of novel analogues for further biological investigation. researchgate.net

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental information focusing solely on the chemical compound "(4aS,8aS)-8a-Methyldecahydroquinoline" is not available in the public domain.

Specifically, the following data required to construct the requested article could not be located:

High-resolution 1H NMR spectra , including proton coupling constants necessary for a detailed conformational analysis.

13C NMR spectroscopic data , which is essential for carbon chemical shift and configurational analysis.

2D NMR experimental data (e.g., COSY, HOHAHA, NOESY) , which would be crucial for the definitive stereostructure determination.

X-ray crystallographic data , which is the gold standard for the definitive determination of absolute and relative stereochemistry.

Studies on the dynamic conformational preferences and equilibria specifically for the (4aS,8aS) stereoisomer of 8a-Methyldecahydroquinoline.

While general information on the conformational analysis and spectroscopic elucidation of the broader decahydroquinoline system and its various other derivatives exists, the user's strict instruction to focus solely on "(4aS,8aS)-8a-Methyldecahydroquinoline" prevents the inclusion of this related but non-specific information.

Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided outline. The foundational experimental data for this specific compound appears to be absent from accessible scientific databases and publications.

Conformational Analysis and Spectroscopic Elucidation of Decahydroquinoline Systems

Dynamic Conformational Preferences and Equilibria

Chair, Boat, and Twist-Boat Conformations of the Decahydroquinoline (B1201275) Rings

The (4aS,8aS)-8a-Methyldecahydroquinoline molecule is composed of two fused six-membered rings, a cyclohexane (B81311) ring and a piperidine (B6355638) ring. In isolation, a six-membered ring can adopt several conformations to alleviate ring strain, principally the chair, boat, and twist-boat forms.

The boat conformation is a higher-energy alternative. While it also avoids angle strain, it suffers from significant torsional strain due to four pairs of eclipsed C-H bonds on the "sides" of the boat. Furthermore, there is a significant steric interaction, known as a "flagpole" interaction, between the two inward-pointing hydrogen atoms (or other substituents) at the "bow" and "stern" of the boat. For the decahydroquinoline system, a conformation where one or both rings adopt a boat form would be energetically unfavorable.

Intermediate between the chair and boat is the twist-boat conformation . This conformation is more stable than the true boat because it relieves some of the torsional and flagpole interactions by slightly twisting the ring. While it represents an energy minimum on the conformational potential energy surface, it is still significantly less stable than the chair conformation. In the context of the rigid trans-fused (4aS,8aS)-8a-Methyldecahydroquinoline, the population of conformations involving twist-boat rings is negligible under normal conditions.

The relative energies of these conformations for a simple cyclohexane ring provide a useful reference, although the fusion of the second ring and the presence of the nitrogen heteroatom and the methyl group in (4aS,8aS)-8a-Methyldecahydroquinoline will modulate these values.

| Conformation | Relative Energy (kcal/mol) - Cyclohexane | Key Strain Elements |

| Chair | 0 | Minimal angle and torsional strain |

| Twist-Boat | ~5.5 | Torsional strain |

| Boat | ~6.9 | Torsional and flagpole steric strain |

| Half-Chair | ~10.8 | Significant angle and torsional strain |

Note: These are generalized values for cyclohexane and serve as an illustrative comparison.

Analysis of A-Strain and Other Steric Interactions in Substituted Decahydroquinolines (e.g., 8a-Methyl Group Influence)

The presence of the methyl group at the 8a-position, which is a bridgehead carbon, introduces significant steric considerations. In the trans-fused system, this angular methyl group is axial to both the cyclohexane and piperidine rings. This arrangement leads to a specific type of steric strain known as A-strain , or axial strain.

Conformational Interconversion and Ring-Flipping Dynamics

A key feature of the trans-fused decalin system, and by extension, trans-fused decahydroquinolines, is their conformational rigidity. Unlike cis-decalin, which can undergo a concerted ring flip to an alternative all-chair conformation, the trans-isomer is "locked" in a single chair-chair conformation.

A ring flip in a cyclohexane chair conformation involves the upward movement of the "footrest" carbon and the downward movement of the "headrest" carbon, proceeding through a high-energy half-chair transition state. For a trans-fused system to undergo such an inversion, the bridging bond, which is equatorial-equatorial, would have to become axial-axial. This would introduce an impossibly high amount of ring strain, as the distance between the two axial bridgehead positions is too large to be spanned by the remaining atoms of the other ring.

Consequently, (4aS,8aS)-8a-Methyldecahydroquinoline does not undergo ring-flipping. The energy barrier for this process is prohibitively high, effectively preventing conformational interconversion between two different chair-chair forms. The molecule is conformationally homogeneous, existing almost exclusively in the single, rigid all-chair conformation. Any conformational dynamics would be limited to minor bond rotations and vibrations around this stable minimum.

Computational Chemistry Approaches to Conformational Analysis

To gain a more quantitative understanding of the conformational preferences and energetics of (4aS,8aS)-8a-Methyldecahydroquinoline, computational chemistry methods are invaluable. These techniques allow for the calculation of molecular structures, energies, and dynamic behavior.

Density Functional Theory (DFT) Calculations for Energy Minima and Transition States

Density Functional Theory (DFT) is a quantum mechanical method that has become a powerful tool for studying the conformational analysis of organic molecules. By approximating the electron density of a system, DFT can accurately calculate the energies of different conformations.

For (4aS,8aS)-8a-Methyldecahydroquinoline, DFT calculations would be employed to:

Optimize the geometry of the ground state all-chair conformation to determine precise bond lengths, bond angles, and dihedral angles.

Calculate the energies of higher-energy conformations, such as those involving boat or twist-boat rings. This would provide a quantitative measure of the energy difference between the stable chair-chair conformer and these less stable forms.

Locate and calculate the energy of transition states for any potential conformational interconversions. For example, the transition state for the hypothetical (and highly energetic) ring flip could be calculated to quantify the energy barrier, confirming the conformational rigidity of the molecule.

A typical DFT study would involve a functional, such as B3LYP, and a basis set, such as 6-31G(d,p), to provide a good balance of accuracy and computational cost. The results of such calculations would provide a detailed energy profile of the conformational landscape.

| Computational Method | Application | Expected Outcome for (4aS,8aS)-8a-Methyldecahydroquinoline |

| DFT (e.g., B3LYP/6-31G(d,p)) | Geometry Optimization | Precise structural parameters of the dominant all-chair conformation. |

| DFT (e.g., B3LYP/6-31G(d,p)) | Single Point Energy Calculation | Relative energies of chair, boat, and twist-boat conformations, confirming the high stability of the all-chair form. |

| DFT (e.g., B3LYP/6-31G(d,p)) | Transition State Search | High-energy transition state for ring inversion, quantifying the conformational rigidity. |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides highly accurate energy information for specific points on the potential energy surface, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the broader conformational landscape and the dynamic behavior of the molecule over time.

Molecular Mechanics (MM) methods use classical physics to model the energy of a molecule based on bond stretching, angle bending, torsional strain, and non-bonded interactions. MM force fields, such as MMFF94 or AMBER, are parameterized to reproduce experimental data. For (4aS,8aS)-8a-Methyldecahydroquinoline, MM calculations can be used to rapidly explore a wide range of possible conformations and identify low-energy structures, which can then be further refined with more accurate DFT calculations.

Molecular Dynamics (MD) simulations use the principles of classical mechanics to simulate the movement of atoms in a molecule over a period of time. By solving Newton's equations of motion, MD simulations can provide a picture of how the molecule explores its conformational space at a given temperature. An MD simulation of (4aS,8aS)-8a-Methyldecahydroquinoline would likely show the molecule vibrating and undergoing minor fluctuations around the rigid all-chair conformation, but it would not show any large-scale conformational changes like ring flipping, further confirming its locked nature. These simulations are particularly useful for understanding how the molecule might behave in a solution or interacting with other molecules.

Biosynthetic Pathways and Natural Occurrence of Decahydroquinoline Alkaloids

Hypothetical Biosynthetic Routes to the Decahydroquinoline (B1201275) Core

While the precise enzymatic steps for the biosynthesis of (4aS,8aS)-8a-Methyldecahydroquinoline have not been fully elucidated, compelling hypotheses have been formulated based on the structures of the isolated natural products and biomimetic chemical syntheses.

Proposed Polyketide Derivation and Intramolecular Aminocyclization Mechanisms

The biosynthesis of the decahydroquinoline core is thought to proceed through a pathway analogous to fatty acid synthesis, involving polyketide synthases (PKSs). wikipedia.orgnih.gov Polyketides are a large class of natural products derived from the stepwise condensation of simple acyl-CoA starter and extender units, typically acetyl-CoA and malonyl-CoA. wikipedia.org This process, catalyzed by PKS enzymes, generates a linear poly-β-keto chain. nih.gov

It is hypothesized that a linear polyketide precursor is assembled and then undergoes a series of cyclization reactions to form the characteristic bicyclic decahydroquinoline structure. A key proposed step in this transformation is an intramolecular aminocyclization. In this mechanistic step, a nitrogen atom, likely provided by an amino acid like glutamine or ornithine, attacks one of the carbonyl groups within the polyketide chain. This nucleophilic attack initiates the formation of the nitrogen-containing heterocyclic ring. Subsequent cyclization and reduction steps would then lead to the saturated decahydroquinoline scaffold. The substitution patterns observed in natural decahydroquinoline alkaloids, such as the methyl group at the 8a-position in the title compound, would be determined by the specific starter and extender units used by the PKS and subsequent modifications by tailoring enzymes.

Validation of Biosynthetic Hypotheses Through Biomimetic Synthetic Approaches

The feasibility of the proposed biosynthetic pathways has been significantly supported by biomimetic laboratory syntheses. nih.govacs.org These synthetic strategies aim to replicate the hypothetical biological reactions under abiotic conditions. Chemists have successfully constructed the decahydroquinoline ring system by mimicking the key proposed steps. nih.govacs.org

For example, synthetic routes have been developed that start with linear 1,5-polycarbonyl precursors, which are analogous to the polyketide chains proposed in the biosynthetic pathway. acs.org The introduction of an ammonia (B1221849) source, sometimes in a protected or "latent" form, triggers a cascade of reactions, including the crucial intramolecular aminocyclization, to form the bicyclic ring system. nih.govacs.org The successful and often stereoselective synthesis of various decahydroquinoline alkaloids, including relatives of pumiliotoxin C, using these biomimetic approaches provides strong evidence that the proposed biosynthetic pathway involving polyketide precursors and aminocyclization is plausible in nature. nih.govresearchgate.net These synthetic efforts not only support the biosynthetic hypotheses but also provide access to larger quantities of these rare alkaloids for further biological study. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Insights into Decahydroquinoline Biological Function

Elucidating Structure-Activity Relationships in Decahydroquinoline (B1201275) Derivatives

The biological activity of decahydroquinoline derivatives is profoundly influenced by their structural features. Key determinants of their pharmacological profile include the stereochemistry of the ring fusion, and the nature and position of various substituents.

The nature and placement of substituents on the decahydroquinoline core are crucial in defining the biological activity and selectivity of these compounds. The presence of a methyl group at the 8a-position, as in (4aS,8aS)-8a-Methyldecahydroquinoline, introduces a specific steric and electronic profile to the molecule. While direct SAR studies on this specific compound are limited in the public domain, the principles derived from related structures provide valuable insights. For example, in the case of 8a-phenyldecahydroquinolines, the substituent at the 8a-position plays a pivotal role in the molecule's interaction with the NMDA receptor. nih.gov The size, lipophilicity, and electronic properties of the substituent at this position can influence binding affinity and functional activity. The methyl group in (4aS,8aS)-8a-Methyldecahydroquinoline, being a small, non-polar group, would be expected to influence the binding of the parent scaffold to its target receptors through steric interactions within the binding pocket.

For analogues of (4aS,8aS)-8a-Methyldecahydroquinoline, SAR considerations would revolve around modifications to both the decahydroquinoline core and the 8a-methyl group. Altering the stereochemistry at the 4a and 8a positions would generate diastereomers with different three-dimensional shapes, likely leading to distinct biological activities. Furthermore, replacing the 8a-methyl group with other substituents of varying sizes, polarities, and electronic characteristics would systematically probe the requirements of the receptor's binding site. For instance, increasing the alkyl chain length could enhance lipophilicity and potentially increase affinity for hydrophobic pockets within a receptor. Conversely, introducing polar functional groups could facilitate hydrogen bonding or other polar interactions.

The following table summarizes the inhibitory activities of some decahydroquinoline derivatives at nicotinic acetylcholine (B1216132) receptors, illustrating the impact of substitution on biological activity.

| Compound | Substituents | Receptor Type | Activity (IC50/Ki) |

| (+)-cis-Decahydroquinoline 195A | 5-methyl, 2-propyl | Nicotinic Acetylcholine Receptor (PC12 cells) | 1.0 µM (IC50) |

| (+)-Perhydro-cis-decahydroquinoline 219A | 2,5-dipropyl | Nicotinic Acetylcholine Receptor (PC12 cells) | 1.5 µM (IC50) |

| Various cis- and trans-decahydroquinolines | 2- and 5-position substituents | Nicotinic Acetylcholine Receptor (Torpedo electroplax) | 1.4 to 7.9 µM (Ki) |

Data sourced from literature on decahydroquinoline alkaloids. nih.gov

Decahydroquinoline Scaffolds in Chemical Biology Research

Application of Decahydroquinoline Derivatives as Chemical Tools for Target Validation Studies

Specifically, no information was found regarding the strategic design of probes from the "(4aS,8aS)-8a-Methyldecahydroquinoline" core, including the incorporation of reporter groups, linkers, or reactive moieties. Consequently, there is no available data on the application of such derivatives in target validation studies to report on.

Therefore, due to the lack of specific and relevant scientific literature on the use of "(4aS,8aS)-8a-Methyldecahydroquinoline" in the context of chemical biology probe development and target validation, it is not possible to provide a scientifically accurate and informative article that adheres to the provided structure and content requirements.

Advanced Mechanistic Investigations of Decahydroquinoline Chemical Reactions

Detailed Reaction Mechanism Elucidation in Stereoselective Decahydroquinoline (B1201275) Synthesis

The stereoselective synthesis of (4aS,8aS)-8a-Methyldecahydroquinoline is a significant challenge in organic chemistry, requiring precise control over multiple stereocenters. The development of methodologies to access specific stereoisomers is fundamental for applications in areas such as drug discovery, where a molecule's chirality can drastically alter its physiological effects. scispace.com

Understanding Chiral Induction Mechanisms in Asymmetric Syntheses

The creation of the two adjacent stereocenters in (4aS,8aS)-8a-Methyldecahydroquinoline necessitates a sophisticated approach to asymmetric synthesis. Chiral induction, the process of transferring chirality from a chiral agent to the product, is key. In the context of decahydroquinoline synthesis, this is often achieved through catalyst-controlled processes where a chiral catalyst directs the stereochemical outcome of the reaction.

One of the primary strategies involves the use of chiral ligands that coordinate to a metal center, creating a chiral environment that influences the approach of the substrates. scispace.comnih.gov The precise geometry of the metal-ligand complex dictates the facial selectivity of key bond-forming steps. For instance, in aza-Diels-Alder reactions to form the quinoline (B57606) core, chiral Lewis acid catalysts can differentiate between the Re and Si faces of the reacting partners.

The development of fully stereodivergent strategies allows for access to the complete complement of stereoisomers of a product bearing multiple stereocenters. scispace.comrsc.org This is often achieved by switching the chiral catalyst, which can selectively generate any desired diastereomer. rsc.org

Role of Catalysts, Ligands, and Reaction Conditions in Stereochemical Control

The choice of catalyst, ligand, and reaction conditions plays a pivotal role in dictating the stereochemical outcome of the synthesis of (4aS,8aS)-8a-Methyldecahydroquinoline. The interplay between these factors can be highly sensitive, with small changes leading to significant differences in diastereoselectivity and enantioselectivity.

Catalysts and Ligands: Palladium-catalyzed reactions are frequently employed in the synthesis of nitrogen-containing heterocycles. scispace.comnih.govrsc.org The development of novel P-chirogenic ligands, such as YuePhos, has enabled precise control over product stereochemistry in Pd-catalyzed asymmetric intermolecular [4+2] cycloaddition reactions. scispace.comnih.govrsc.org The steric and electronic properties of the ligand, manipulated by the metal catalyst, are crucial for achieving high enantio- and diastereoselectivities. nih.gov

The following table illustrates the effect of different ligands on the stereochemical outcome of a representative palladium-catalyzed annulation reaction, highlighting the principle of ligand-controlled stereodivergence. nih.gov

| Entry | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | YuePhos-L1 | 69 | >20:1 | 96 |

| 2 | YuePhos-L2 | 75 | 1:15 | 94 (opposite enantiomer) |

| 3 | (R)-BINAP | 52 | 5:1 | 88 |

| 4 | (S)-Phos | 48 | 1:8 | 91 (opposite enantiomer) |

This table is a generalized representation based on the principles of ligand-controlled stereodivergent synthesis and does not represent data for the specific synthesis of (4aS,8aS)-8a-Methyldecahydroquinoline.

Reaction Conditions: Non-chiral parameters such as solvent, temperature, and additives can also exert significant control over the stereochemical outcome. nih.gov These factors can influence the stability of transition states and intermediates, thereby altering the kinetic and thermodynamic landscape of the reaction. For example, the polarity of the solvent can affect the aggregation state of the catalyst and the conformation of the substrate-catalyst complex.

Kinetic and Thermodynamic Studies of Decahydroquinoline Transformations

Understanding the kinetic and thermodynamic parameters of reactions involving (4aS,8aS)-8a-Methyldecahydroquinoline is essential for optimizing reaction conditions and predicting product distributions. Such studies provide insights into the energy barriers of reaction pathways and the relative stabilities of intermediates and products.

Kinetic studies, which focus on reaction rates, can elucidate the mechanism by identifying the rate-determining step and the order of the reaction with respect to each reactant. For instance, in a catalytic cycle, kinetic analysis can help determine whether substrate binding, product formation, or catalyst regeneration is the slowest step.

Thermodynamic studies provide information on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) during a reaction. The dehydrogenation of decahydroquinoline systems, for example, is an endothermic process with a high enthalpy of about 66 to 68 kJ mol⁻¹/(H₂). researchgate.net This indicates that energy input is required to drive the reaction towards the aromatic quinoline product.

Mechanistic Pathways of Hydrogenation and Dehydrogenation of Decahydroquinoline Systems

The reversible hydrogenation and dehydrogenation of the decahydroquinoline core are crucial transformations, particularly in the context of hydrogen storage technologies where N-heterocycles serve as liquid organic hydrogen carriers (LOHCs). researchgate.net

Hydrogenation: The hydrogenation of a quinoline precursor to form (4aS,8aS)-8a-Methyldecahydroquinoline typically proceeds through a series of steps involving the sequential addition of hydrogen atoms across the double bonds of the aromatic rings. This process is often catalyzed by transition metals such as palladium, platinum, or ruthenium. The chemoselective hydrogenation of the pyridine ring is often favored, leading to a tetrahydroquinoline intermediate, which is then further reduced to the decahydroquinoline. The stereochemistry of the final product is highly dependent on the catalyst and reaction conditions. Theoretical calculations and experimental results have shown that the dissociation of H₂ and subsequent hydrogenation rates are greatly promoted over palladium clusters. researcher.life

Dehydrogenation: The dehydrogenation of (4aS,8aS)-8a-Methyldecahydroquinoline to the corresponding quinoline is a key step in releasing stored hydrogen. This process often requires a catalyst and elevated temperatures. researchgate.net The mechanism can proceed through a stepwise removal of hydrogen atoms, often involving tautomarization steps to facilitate the re-aromatization of the rings. researchgate.net The use of photocatalysts, such as Ru(bpy)₃²⁺, under visible light can mediate the aerobic dehydrogenation of N-heterocyclic compounds. researchgate.net

Integration of Spectroscopic and Computational Methods for Mechanistic Insights

A comprehensive understanding of the reaction mechanisms involving (4aS,8aS)-8a-Methyldecahydroquinoline relies on the powerful synergy between experimental spectroscopic techniques and theoretical computational methods. nih.govruhr-uni-bochum.de

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are indispensable for identifying reaction intermediates and products. mdpi.com In situ spectroscopy allows for the real-time monitoring of reactions, providing valuable kinetic data and insights into the structure of transient species. ruhr-uni-bochum.de For example, laser flash photolysis can be used to prove the mechanism of photo-induced reactions and determine the rate constants of key steps. researchgate.net

Future Research Trajectories and Emerging Applications of Decahydroquinolines

Development of Next-Generation Catalytic and Enantioselective Synthetic Methodologies

The continued advancement of synthetic methodologies is paramount for unlocking the full potential of the decahydroquinoline (B1201275) scaffold. Future research will undoubtedly focus on the development of more efficient, selective, and sustainable catalytic methods for their construction. While classical approaches have proven effective, next-generation strategies are anticipated to provide access to unprecedented structural diversity with enhanced control over stereochemistry.

Furthermore, the exploration of magnetically recoverable nanocatalysts presents a promising avenue for sustainable synthesis. scilit.com These catalysts can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. scilit.com The application of such technologies to the synthesis of polyhydroquinolines has already shown significant promise and is expected to be a major focus of future research. scilit.com

| Catalytic Strategy | Key Advantages | Future Research Focus |

| Enantioselective Organocatalysis | Metal-free, mild reaction conditions, high stereocontrol. researchgate.net | Development of new chiral organocatalysts, expansion of reaction scope. |

| Transition-Metal Catalysis | High efficiency, broad substrate tolerance, potential for novel bond formations. researchgate.netmdpi.com | Design of novel ligands, exploration of earth-abundant metal catalysts, C-H activation strategies. mdpi.com |

| Magnetically Recoverable Nanocatalysts | Easy separation and reusability, reduced waste, improved sustainability. scilit.com | Surface modification for enhanced activity and selectivity, application in continuous flow synthesis. |

Exploration of Undiscovered Bioactivities through Rational Design and Synthesis

The decahydroquinoline framework is a versatile scaffold for the development of new therapeutic agents. nih.gov Many naturally occurring decahydroquinoline alkaloids exhibit a broad range of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties. nih.govnih.gov Future research will focus on the rational design and synthesis of novel decahydroquinoline derivatives to explore undiscovered bioactivities and to develop compounds with improved potency and selectivity.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, guiding the design of new analogs with optimized pharmacological profiles. nih.gov By systematically modifying the substitution pattern and stereochemistry of the decahydroquinoline core, researchers can identify key structural features responsible for biological activity. This approach has been successfully applied to the development of potent and selective inhibitors of various biological targets. nih.gov

The synthesis of focused compound libraries based on the decahydroquinoline scaffold will enable high-throughput screening against a wide range of biological targets. This will facilitate the discovery of novel bioactivities and the identification of starting points for new drug discovery programs. The diverse biological activities already associated with this scaffold suggest that many more are yet to be discovered. nih.govresearchgate.netmdpi.com

Advancements in Computational Modeling for Predictive Design and Optimization

Computational modeling has become an indispensable tool in modern drug discovery and materials science. nih.gov In the context of decahydroquinoline research, computational methods will play an increasingly important role in the predictive design and optimization of new molecules with desired properties. nih.govmdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to correlate the structural features of decahydroquinoline derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets and the more efficient exploration of chemical space. mdpi.com

Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding interactions between decahydroquinoline derivatives and their biological targets at the atomic level. nih.govmdpi.com This information is invaluable for understanding the molecular basis of activity and for the rational design of more potent and selective inhibitors. nih.gov Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.govmdpi.com

| Computational Method | Application in Decahydroquinoline Research | Potential Impact |

| 3D-QSAR | Predicting biological activity, guiding library design. mdpi.com | More efficient identification of potent compounds. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Rational design of selective inhibitors. |

| Molecular Dynamics Simulations | Understanding protein-ligand interactions and stability. nih.gov | Optimization of binding affinity and drug-residence time. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. mdpi.com | Early identification of compounds with favorable drug-like properties. |

Synergistic Approaches Combining Synthetic Chemistry, Chemical Biology, and Computational Science

The future of decahydroquinoline research lies in the synergistic integration of synthetic chemistry, chemical biology, and computational science. This interdisciplinary approach will be essential for tackling the complex challenges associated with the discovery and development of new functional molecules based on this versatile scaffold.

Synthetic chemists will continue to develop innovative methods for the construction of decahydroquinolines with unprecedented structural diversity and stereochemical control. researchgate.netresearchgate.net Chemical biologists will then employ these compounds as molecular probes to investigate complex biological processes and to identify new drug targets. The combination of these two disciplines will enable a deeper understanding of the biological roles of decahydroquinolines and their potential as therapeutic agents.

Computational scientists will provide the theoretical framework and predictive tools to guide experimental efforts. nih.gov By integrating computational modeling into the research workflow, scientists can accelerate the design-synthesis-test cycle, leading to the more rapid discovery of new decahydroquinoline-based molecules with desired properties. This synergistic approach holds the key to unlocking the full potential of the decahydroquinoline scaffold in medicine and beyond. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4aS,8aS)-8a-Methyldecahydroquinoline, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically employs cyclization strategies, such as the Skraup or Friedländer methods, using substituted aromatic amines and α,β-unsaturated aldehydes. Stereochemical control is achieved by optimizing catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity. For example, polar aprotic solvents like DMF may favor cis-isomer formation due to steric effects . Reaction progress should be monitored via TLC or HPLC to ensure regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing (4aS,8aS)-8a-Methyldecahydroquinoline?

- Methodological Answer :

- NMR : H and C NMR can confirm stereochemistry by analyzing coupling constants (e.g., axial-equatorial proton interactions in decahydroquinoline systems) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns indicative of methyl group positioning .

Q. What stability considerations are critical for handling (4aS,8aS)-8a-Methyldecahydroquinoline under varying storage conditions?

- Methodological Answer : The compound is sensitive to oxidation due to its decahydroquinoline backbone. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks to assess degradation pathways (e.g., ring-opening or methyl group oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of (4aS,8aS)-8a-Methyldecahydroquinoline?

- Methodological Answer : Discrepancies often arise from inconsistent purification methods or solvent systems. Design replicate studies using standardized protocols:

- Solubility : Use shake-flask method with buffered solutions (pH 2–12) and quantify via UV-Vis spectroscopy.

- logP : Compare HPLC retention times vs. reference standards in octanol-water systems .

- Address outliers via collaborative inter-laboratory validation .

Q. What theoretical frameworks are suitable for studying the biological activity of (4aS,8aS)-8a-Methyldecahydroquinoline?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) : Use DFT calculations to model electron density at the methyl group and correlate with enzyme inhibition data (e.g., cytochrome P450 interactions) .

- Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., neurotransmitter receptors) by simulating ligand-protein interactions in explicit solvent models .

Q. How can researchers design experiments to assess the compound’s interaction with biological targets while minimizing experimental bias?

- Methodological Answer :

- Blinded Assays : Use randomized block designs for in vitro studies (e.g., enzyme inhibition assays) with negative/positive controls.

- Dose-Response Curves : Fit data to Hill equations to calculate IC values, ensuring triplicate measurements to reduce variability .

- Ethical Validation : Submit protocols for institutional review if involving animal/human tissue, adhering to OECD guidelines for reproducibility .

Q. What strategies address reproducibility challenges in synthesizing (4aS,8aS)-8a-Methyldecahydroquinoline across labs?

- Methodological Answer :

- Detailed Protocols : Specify catalyst purity (e.g., ≥99% AlCl), solvent drying methods (e.g., molecular sieves), and reaction monitoring intervals.

- Collaborative Synthesis : Share intermediate samples (e.g., via NMR exchange programs) to confirm stereochemical consistency .

- Open Data : Publish raw chromatographic data and crystallization conditions in supplementary materials to enable peer validation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.